molecular formula C20H33N3O4 B14229917 Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate CAS No. 533926-36-2

Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate

Cat. No.: B14229917
CAS No.: 533926-36-2
M. Wt: 379.5 g/mol
InChI Key: CHHUAEPXZZSSOJ-UHFFFAOYSA-N
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Description

Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes both amine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate typically involves the esterification of 3-aminobenzene-1,2-dicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups may undergo hydrolysis, releasing active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is unique due to its combination of amine and ester groups attached to an aromatic ring. This structure allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

CAS No.

533926-36-2

Molecular Formula

C20H33N3O4

Molecular Weight

379.5 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate

InChI

InChI=1S/C20H33N3O4/c1-5-22(6-2)12-14-26-19(24)16-10-9-11-17(21)18(16)20(25)27-15-13-23(7-3)8-4/h9-11H,5-8,12-15,21H2,1-4H3

InChI Key

CHHUAEPXZZSSOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCCN(CC)CC

Origin of Product

United States

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